5-(4-Hydroxymethylphenyl)picolinic acid
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Overview
Description
5-(4-Hydroxymethylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a 4-hydroxymethylphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxymethylphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxymethylbenzaldehyde and 2-picolinic acid.
Condensation Reaction: The 4-hydroxymethylbenzaldehyde is subjected to a condensation reaction with 2-picolinic acid in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxymethylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
Oxidation: 5-(4-Carboxyphenyl)picolinic acid.
Reduction: 5-(4-Hydroxymethylphenyl)picolinic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Hydroxymethylphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: It is studied for its potential role in biological systems, particularly in metal ion chelation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxymethylphenyl)picolinic acid involves its ability to chelate metal ions. This chelation can disrupt metal-dependent biological processes, making it useful in various therapeutic applications. The compound can bind to zinc finger proteins, altering their structure and function, which can inhibit viral replication and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.
Isonicotinic acid: An isomer with the carboxylic acid group at the 4-position.
Uniqueness
5-(4-Hydroxymethylphenyl)picolinic acid is unique due to the presence of the 4-hydroxymethylphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its ability to form complexes with metal ions and provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-1-3-10(4-2-9)11-5-6-12(13(16)17)14-7-11/h1-7,15H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVBBACGPZHSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CN=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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